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(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim Documentation Hub

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  • Product: (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim
  • CAS: 111031-60-8

Core Science & Biosynthesis

Foundational

Technical Profile: CAS 111031-60-8 (Clethodim Impurity)

The following technical guide details the physicochemical profile, solubility characteristics, and analytical relevance of CAS 111031-60-8 , chemically identified as (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim .[1] Phy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and analytical relevance of CAS 111031-60-8 , chemically identified as (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim .[1]

Physical Properties, Solubility, and Analytical Characterization

Executive Summary

CAS 111031-60-8, commonly referred to as Des(ethylthio)-5-(2-propenyl) Clethodim , is a critical process impurity and degradation product of the cyclohexenone herbicide Clethodim .[1][2] Structurally, it represents the cleavage of the ethylthioethyl side chain, resulting in a 5-(2-propenyl) (allyl) substitution.[1]

Understanding the solubility and physical behavior of this compound is essential for:

  • Impurity Profiling: Establishing purity standards for technical-grade Clethodim.[1]

  • Environmental Fate: Predicting mobility differences between the parent herbicide and its degradants.

  • Analytical Method Development: Optimizing HPLC/LC-MS separation based on polarity shifts.

Chemical Identity & Structural Logic[1]

The core structure of CAS 111031-60-8 retains the 1,3-cyclohexanedione dione ring and the oxime ether moiety responsible for herbicidal activity, but lacks the thioether side chain of the parent molecule.[1]

FeatureSpecification
CAS Number 111031-60-8
Chemical Name (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim
Systematic Name 2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-3-hydroxy-5-(2-propenyl)-2-cyclohexen-1-one
Molecular Formula C₁₅H₂₀ClNO₃
Molecular Weight 297.78 g/mol
Parent Compound Clethodim (CAS 99129-21-2, MW 359.9 g/mol )
Structural Change Loss of Ethylthio group (-SC₂H₅) and modification to Allyl group (-CH₂CH=CH₂)
Structural Comparison & Formation Pathway

The formation of CAS 111031-60-8 typically occurs via an elimination reaction where the labile ethylthio group is removed, often driven by thermal stress or specific synthetic conditions.[1]

G cluster_0 Parent Compound cluster_1 Impurity / Degradant Clethodim Clethodim (C17H26ClNO3S) Lipophilic Thioether Side Chain Reaction Elimination of Ethanethiol (EtSH) Clethodim->Reaction Impurity CAS 111031-60-8 (C15H20ClNO3) Allyl Side Chain (Less Lipophilic) Reaction->Impurity caption Figure 1: Structural evolution from Clethodim to CAS 111031-60-8 via side-chain elimination.

Physical Characterization

Solid-State Properties

Unlike many pharmaceutical salts that form stable crystals, cyclohexenone derivatives like CAS 111031-60-8 often exist as viscous oils or amorphous solids at room temperature due to the flexibility of the alkyl side chains and the mixture of E/Z isomers at the oxime bond.[1]

  • Appearance: Pale yellow to amber viscous liquid/oil.[1]

  • Melting Point: Not distinct; likely exhibits a glass transition (Tg) rather than a sharp melting point below 25°C.[1]

  • Hygroscopicity: Low to Moderate.[1] The loss of the sulfur atom reduces lipophilicity slightly, but the molecule remains predominantly organic.

Acid-Base Profile (pKa)

The molecule retains the 1,3-dione moiety , which exists in keto-enol tautomerism.[1] This functionality is acidic.

  • Predicted pKa: ~4.5 (Consistent with the parent Clethodim).

  • Implication: At physiological or environmental pH (pH 7), the molecule exists primarily in its anionic (enolate) form . This significantly increases water solubility compared to its neutral form at acidic pH.[1]

Solubility Profile

The solubility of CAS 111031-60-8 is governed by the competition between its hydrophobic hydrocarbon skeleton and the ionizable enol group.[1]

Solubility Data Summary
Solvent SystemSolubility ClassificationMechanistic Insight
Water (pH < 4) Low (< 50 mg/L)Molecule is neutral and lipophilic.[1]
Water (pH > 6) High (> 10 g/L)Deprotonation of the enol forms a soluble anion.
Methanol / Ethanol Miscible / HighExcellent solvency for both polar and non-polar domains.[1]
Acetonitrile MisciblePreferred solvent for analytical stock solutions.[1]
Hexane ModerateReduced compared to parent due to loss of lipophilic thio-chain.[1]
Partition Coefficient (LogP)[4]
  • Clethodim LogP: ~4.2 (Highly Lipophilic).[1]

  • CAS 111031-60-8 LogP (Estimated): ~3.0 – 3.5.[1]

  • Analysis: The removal of the ethylthio group (-S-CH2-CH3) and replacement/modification reduces the molecular volume and lipophilicity.[1] Consequently, in Reverse Phase HPLC (RP-HPLC), CAS 111031-60-8 is expected to elute earlier (lower retention time) than the parent Clethodim.[1]

Experimental Protocols

Protocol: Determination of pH-Dependent Solubility

This protocol establishes the solubility boundary of the impurity, critical for developing extraction methods from soil or crop matrices.[1]

Reagents:

  • Buffer pH 4.0 (Citrate/Phosphate)

  • Buffer pH 7.0 (Phosphate)

  • HPLC-grade Acetonitrile[1]

Workflow:

  • Preparation: Weigh 10 mg of CAS 111031-60-8 into two separate 20 mL scintillation vials.

  • Equilibration: Add 10 mL of pH 4.0 buffer to Vial A and 10 mL of pH 7.0 buffer to Vial B.

  • Agitation: Vortex for 2 minutes, then shake at 25°C for 24 hours (thermostated shaker).

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute 1:10 with Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.

Analytical Method (HPLC-UV/MS)

For the detection of CAS 111031-60-8 in the presence of Clethodim.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (or MS in ESI+ mode, m/z 298 [M+H]+).

  • Expected Elution: CAS 111031-60-8 elutes before Clethodim due to lower hydrophobicity.[1]

Workflow cluster_detection Detection Sample Sample Matrix (Technical Material) Dissolution Dissolution (Acetonitrile) Sample->Dissolution Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration HPLC RP-HPLC Separation (C18 Column) Filtration->HPLC UV UV (254 nm) Quantification HPLC->UV MS MS (ESI+) m/z 298 HPLC->MS caption Figure 2: Analytical workflow for isolating CAS 111031-60-8.

Formulation & Stability Implications[1][4][5]

Stability in Formulation

The presence of CAS 111031-60-8 in technical Clethodim indicates degradation of the thioether linkage.[1] This degradation is often accelerated by:

  • Oxidative Stress: The sulfide in the parent is prone to oxidation (to sulfoxide/sulfone), but elimination to CAS 111031-60-8 competes under thermal stress.[1]

  • Basic Conditions: High pH formulations can accelerate the elimination of the acidic proton alpha to the carbonyl, triggering side-chain loss.[1]

Impact on Bioactivity

While Clethodim is a potent ACCase inhibitor, the "Des-ethylthio" impurity generally exhibits reduced herbicidal activity .[1] Its monitoring is strictly for quality control (purity) rather than active contribution to efficacy.

References

  • Pharmaffiliates. (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim - CAS 111031-60-8 Technical Data.[1] Retrieved from [Link]

  • FAO (Food and Agriculture Organization). Clethodim Residue Evaluation 2019: Metabolism and Impurities. Retrieved from [Link]

  • PubChem. Clethodim Compound Summary (Parent Comparison). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. EPA. Clethodim Human Health Risk Assessment (Impurity Profiling).[1] Regulations.gov.[1] Retrieved from [Link]

Sources

Exploratory

Advanced Identification of Clethodim Manufacturing Impurities

Executive Summary: The Stability-Selectivity Paradox In the development of cyclohexanedione oxime herbicides, Clethodim represents a unique analytical challenge due to its structural lability. As researchers, we often fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

In the development of cyclohexanedione oxime herbicides, Clethodim represents a unique analytical challenge due to its structural lability. As researchers, we often face a paradox: the very functional groups that confer potent ACCase inhibition (the oxime ether and the thioether side chain) are the primary sources of manufacturing impurities.

This guide moves beyond standard pharmacopeial monographs. It details a field-proven workflow for identifying Clethodim impurities, focusing on the differentiation of geometric isomers, oxidative degradants, and the often-overlooked Beckmann rearrangement products (oxazoles). The protocols described herein are designed to be self-validating, ensuring that the "impurity" observed is inherent to the sample and not an artifact of the analytical method itself.

Chemistry of Synthesis & Impurity Genesis[1][2]

To identify impurities, one must first understand their origin. Clethodim is synthesized via the condensation of a dione intermediate with a chlorinated alkoxyamine. The reaction kinetics and workup conditions directly dictate the impurity profile.

The Core Reaction & Side Pathways

The synthesis involves the reaction of 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionylcyclohex-2-en-1-one (The "Dione") with 3-chloro-2-propenyloxyamine .

  • Primary Pathway: Formation of the oxime bond.

  • Critical Impurity Vector 1 (Stereochemistry): The oxime formation is not stereospecific. While the E-isomer is the active herbicide, the Z-isomer is an inevitable manufacturing impurity.

  • Critical Impurity Vector 2 (Oxidation): The thioether moiety is highly susceptible to oxidation during workup, leading to sulfoxides and sulfones.

  • Critical Impurity Vector 3 (Rearrangement): Under thermal stress or acidic catalysis, the oxime undergoes a Beckmann-type rearrangement to form benzoxazole derivatives.

Impurity Genesis Diagram

The following diagram maps the synthesis and the divergence points for key impurities.

Clethodim_Synthesis_Impurities Start Dione Intermediate (Thioether precursor) Reaction Condensation (Acid/Base Catalyzed) Start->Reaction Reagent 3-Chloro-alkoxyamine Reagent->Reaction Clethodim Clethodim (E-Isomer) Active Ingredient Reaction->Clethodim Major Product Z_Isomer Impurity A (Z-Isomer) Reaction->Z_Isomer Isomerization Sulfoxide Impurity B (Sulfoxide) Clethodim->Sulfoxide Oxidation (Air/Peroxides) Oxazole Impurity C (Oxazole Rearrangement) Clethodim->Oxazole Thermal/Acid Rearrangement

Figure 1: Mechanistic origin of key Clethodim impurities.[1][2] Note that the Oxazole impurity is often a result of thermal stress during solvent removal.

Classification of Key Impurities

The following table summarizes the critical impurities often detected in Technical Grade Clethodim.

Impurity TypeCommon NameChemical CharacteristicOriginRelative Retention (RRT)*
Geometric Isomer Z-ClethodimZ-configuration at oximeSynthesis / Photo-isomerization~0.95
Oxidative Clethodim SulfoxideS=O moietyWorkup / Storage (Air)~0.45
Oxidative Clethodim SulfoneO=S=O moietyAdvanced oxidation~0.38
Rearrangement Clethodim OxazoleBenzoxazole ring formationThermal degradation (Beckmann)~1.20
Intermediate Unreacted DioneMissing oxime etherIncomplete reaction~0.25

*RRT values are approximate based on a C18 column with Acidic Acetonitrile/Water gradient.

Analytical Strategy: A Self-Validating Workflow

As scientists, we cannot rely on a single data point. The identification of Clethodim impurities requires an orthogonal approach combining separation (HPLC) with structural fingerprinting (MS/NMR).

Method Development: The "Acidic Lock"

Clethodim exists in keto-enol tautomerism.[3] In neutral pH, peak splitting occurs due to rapid proton exchange.

  • Recommendation: Use 0.1% Formic Acid or Phosphoric Acid in the mobile phase. This "locks" the molecule in a single protonation state, sharpening the peaks and allowing resolution of the E and Z isomers.

The Identification Workflow

This workflow is designed to prevent false positives (e.g., generating sulfoxides in the mass spec source).

Impurity_Workflow Sample Crude Technical Material HPLC_Screen 1. HPLC-UV Screening (C18, pH 2.5) Sample->HPLC_Screen Decision New Impurity > 0.1%? HPLC_Screen->Decision LCMS 2. LC-HRMS (Q-TOF) Determine Exact Mass Decision->LCMS Yes Report Final Impurity Profile Decision->Report No Iso_Prep 3. Isolation (Prep-HPLC) Collect Fraction LCMS->Iso_Prep Dry_Down Lyophilization (Avoid Heat to prevent Oxazole) Iso_Prep->Dry_Down NMR 4. 2D NMR (HSQC, HMBC) Structural Confirmation Dry_Down->NMR NMR->Report

Figure 2: Step-by-step decision tree for isolating and characterizing unknown impurities.

Detailed Experimental Protocols

Protocol A: High-Resolution LC-MS Identification

Objective: To determine the molecular formula and fragmentation pattern of the impurity.

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 (150mm x 2.1mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Source Parameters (Critical):

    • Temp: Keep source temp < 300°C. Why? Higher temperatures can artificially induce the Beckmann rearrangement in the source, creating a false "Oxazole" signal.

    • Mode: ESI Positive.

  • Key Diagnostic Ions:

    • m/z 360.1: Protonated Clethodim [M+H]+.

    • m/z 264: Loss of the chloro-allyloxy group (characteristic of the core ring).

    • m/z 376: Clethodim Sulfoxide [M+H]+ (+16 Da shift).

Protocol B: Isolation of the "Oxazole" Impurity

Objective: To isolate the thermal degradation product for NMR validation.

  • Preparation: Dissolve 100 mg of aged/stressed Clethodim technical material in Acetonitrile.

  • Prep-HPLC Conditions:

    • Column: C18 Prep Column (250mm x 20mm, 10µm).

    • Flow Rate: 15 mL/min.

    • Detection: UV at 254 nm.

  • Collection: The Oxazole impurity typically elutes after the main Clethodim peak due to the loss of the polar oxime hydroxyl group and formation of the aromatic benzoxazole ring.

  • Workup (Crucial Step):

    • Do NOT use a rotary evaporator with a water bath > 40°C.

    • Use Lyophilization (Freeze Drying) to remove water/solvent. This prevents further degradation of the isolated fraction.

Protocol C: NMR Structural Elucidation

Objective: Distinguish between Z-isomer and Oxazole impurity.

  • Solvent: CDCl3 or d6-DMSO.

  • 1H NMR Markers:

    • Clethodim (E-isomer): The O-CH2 protons of the allyloxy group appear as a doublet at ~4.5 ppm.

    • Z-Isomer: The O-CH2 protons will shift upfield (shielded) to ~4.3 ppm due to the proximity to the carbonyl.

    • Oxazole Impurity: Look for the disappearance of the oxime proton and the shift of ring protons indicating aromatization/heterocycle formation.

References

  • Food and Agriculture Organization (FAO). (2017). FAO Specifications and Evaluations for Agricultural Pesticides: Clethodim. Retrieved from [Link]

  • Sandín-España, P., et al. (2016). Photochemical behavior of clethodim in aqueous environments. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Pesticide Fact Sheet: Clethodim. Retrieved from [Link]

Sources

Foundational

Structural Characterization of Clethodim Degradation Products

A Technical Guide for High-Resolution LC-MS/MS Profiling Executive Summary Clethodim, a cyclohexanedione oxime herbicide, exhibits significant structural lability under environmental and storage conditions. Its degradati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Resolution LC-MS/MS Profiling

Executive Summary

Clethodim, a cyclohexanedione oxime herbicide, exhibits significant structural lability under environmental and storage conditions. Its degradation profile is dominated by oxidative instability at the thioethyl moiety and photolytic susceptibility at the oxime bond. For drug development and residue analysis professionals, characterizing these products is not merely a regulatory compliance task but a chemical necessity due to the potential phytotoxicity and persistence of the degradants.[1]

This guide provides a self-validating analytical framework for the structural elucidation of Clethodim degradation products, utilizing High-Resolution Mass Spectrometry (HRMS) and forced degradation protocols.

Part 1: The Chemistry of Instability

To characterize the degradants, one must first understand the parent molecule's vulnerabilities. Clethodim (


, MW 359.9) contains three reactive centers:
  • Thioethyl Chain: Highly susceptible to S-oxidation, yielding sulfoxides and sulfones.[2]

  • Oxime Ether Bond: Prone to

    
     photo-isomerization and reductive cleavage to form imines.
    
  • Cyclohexanedione Ring: Subject to tautomerism and ring-opening reactions (Beckmann-type rearrangements) under acidic hydrolysis.

Critical Analytical Insight: The S-oxidation of Clethodim creates a new chiral center at the sulfur atom. Since the parent molecule already possesses chirality, the sulfoxide degradants appear as diastereomers in LC-MS, often resolving as two distinct peaks with identical mass spectra. Failure to anticipate this doublet can lead to incorrect integration or peak assignment.

Part 2: Forced Degradation Strategy

Do not rely on natural aging. Use this stress-testing protocol to generate the full spectrum of impurities for method validation.

Protocol 1: Oxidative Stress (Sulfoxide/Sulfone Generation)
  • Reagent: 30%

    
    .
    
  • Procedure: Dissolve Clethodim standard (1 mg/mL) in Acetonitrile. Add

    
     to a final concentration of 3%. Incubate at room temperature for 1-4 hours.
    
  • Target: This selectively drives the formation of Clethodim Sulfoxide (

    
     376) and Clethodim Sulfone  (
    
    
    
    392).
Protocol 2: Acid Hydrolysis (Oxazole/Ring Opening)
  • Reagent: 0.1 M HCl.

  • Procedure: Dilute standard in 0.1 M HCl. Heat at 60°C for 2 hours.

  • Target: Promotes the Beckmann rearrangement to form the Oxazole derivative and cleavage of the chloroallyl group.

Protocol 3: Photolysis (Isomerization & Imine Formation)
  • Condition: Xenon arc lamp (simulated sunlight) or UV-C (254 nm).

  • Procedure: Expose aqueous solution (pH 7) to light for 2-6 hours.

  • Target: Generates

    
    -isomers  and the Imine  degradant (loss of the oxime ether moiety).
    
Part 3: Analytical Workflow (LC-HRMS)

The following method utilizes Q-TOF or Orbitrap technology to resolve the isobaric interferences and isotopic patterns characteristic of the chloro-sulfur moieties.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters UPLC or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or BEH C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Ensure complete desolvation of the sulfur tail).

  • Scan Range:

    
     100–600.
    
  • Collision Energy: Ramp 10–40 eV for MS/MS fragmentation.

Part 4: Structural Elucidation & Data Interpretation

The table below summarizes the exact mass shifts and diagnostic ions required for confirmation.

Compound NameMolecular FormulaPrecursor Ion


Mass (Da)
Key Fragment Ions (

)
Clethodim (Parent)

360.1395 0268.1 (Loss of

)
Clethodim Sulfoxide

376.1344 +15.99284.1 (Sulfoxide core)
Clethodim Sulfone

392.1293 +31.99300.1 (Sulfone core)
Clethodim Imine

270.1522 -89.98178.1 (Ring fragment)
Oxazole Derivative

284.1315 -76.01Varies by rearrangement

Diagnostic Logic:

  • Chlorine Pattern: All degradants retaining the chloroallyl group (Parent, Sulfoxide, Sulfone) must exhibit the characteristic

    
     isotopic ratio (3:1).
    
  • Sulfoxide Doublet: Expect two chromatographic peaks for

    
     376 due to diastereomer formation at the oxidized sulfur.
    
  • Fragment 268 vs. 284: The shift from fragment 268 (Parent) to 284 (Sulfoxide) confirms the oxidation occurred on the thioethyl chain, not the ring.

Part 5: Visualizing the Pathways
Degradation Pathway Diagram

The following diagram illustrates the transformation logic from the parent Clethodim to its primary degradants.[4]

ClethodimDegradation Parent Clethodim (m/z 360) Sulfoxide Clethodim Sulfoxide (m/z 376) (Diastereomers) Parent->Sulfoxide S-Oxidation (H2O2 / Soil) Imine Clethodim Imine (m/z ~270) Parent->Imine Photolysis (N-O Cleavage) Oxazole Oxazole Derivative (Acid Hydrolysis) Parent->Oxazole Acid Hydrolysis (Beckmann Rearr.) Z_Isomer Z-Isomer (Geometric) Parent->Z_Isomer Photolysis (Isomerization) Sulfone Clethodim Sulfone (m/z 392) Sulfoxide->Sulfone Further Oxidation

Figure 1: Primary degradation pathways of Clethodim showing oxidative, photolytic, and hydrolytic routes.[4][5]

Experimental Workflow Diagram

This workflow ensures a closed-loop validation of the degradation products.

Workflow cluster_stress Forced Degradation Modules Start Standard Preparation (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (Xenon Arc, 4h) Start->Photo Analysis UHPLC-Q-TOF Analysis (ESI+) Acid->Analysis Ox->Analysis Photo->Analysis Data Data Processing (Mass Defect Filtering) Analysis->Data Confirm Structure Confirmation (MS/MS Frag + Isotope) Data->Confirm

Figure 2: Step-by-step experimental workflow for generating and characterizing Clethodim degradants.

References
  • Sandín-España, P., et al. (2016).[6] Indirect Photodegradation of Clethodim in Aqueous Media.[5] Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry.

  • FAO Panel of Experts. (2017). Clethodim: Pesticide Residues in Food - Toxicological Evaluations. Food and Agriculture Organization of the United Nations.

  • Sevilla-Morán, B., et al. (2015). Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry.

  • U.S. Environmental Protection Agency. (1991). Pesticide Fact Sheet: Clethodim.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS parameters for Clethodim impurity analysis

Application Note: Comprehensive Impurity Profiling of Clethodim by LC-MS/MS Executive Summary Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grasses. Its chemical instability an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Impurity Profiling of Clethodim by LC-MS/MS

Executive Summary

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grasses. Its chemical instability and structural complexity—specifically the existence of E/Z geometric isomers and susceptibility to oxidation and Beckmann rearrangement—pose significant challenges for analytical characterization.

This guide provides a high-sensitivity LC-MS/MS protocol designed for the separation and quantification of Clethodim, its synthesis impurities, and its degradation products (Sulfoxide, Sulfone, and Oxazole derivatives). Unlike standard residue methods that oxidize all species to a common sulfone, this protocol preserves the speciation of impurities, essential for Quality Control (QC) and stability testing in drug development and agrochemical formulation.

Chemical Context & Challenges

Isomerism & Tautomerism

Clethodim exists as two geometric isomers (E and Z) around the oxime ether bond. In solution, these isomers exist in dynamic equilibrium, often resolving as two distinct peaks in HPLC.

  • Challenge: Quantitation requires the summation of both E and Z peak areas to avoid assay bias.

  • Solution: A thermodynamic equilibrium must be established or the integration method must explicitly account for split peaks.

Degradation Pathways
  • Oxidation: The thioether moiety is rapidly oxidized to Clethodim Sulfoxide (major) and Clethodim Sulfone .

  • Rearrangement: Under acidic conditions or UV exposure, the oxime moiety undergoes a rearrangement (often Beckmann-type) to form Oxazole derivatives.

Analytical Workflow

The following diagram illustrates the integrated workflow for impurity profiling, from sample preparation to data processing.

Clethodim_Workflow Sample Sample Source (TC / Formulation) Prep Sample Preparation (Acetonitrile Extraction) Sample->Prep Dilution/Extraction LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC 5 µL Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Gradient Elution Data Data Analysis (Summation of E/Z Isomers) MS->Data Peak Integration

Figure 1: End-to-end LC-MS/MS workflow for Clethodim impurity analysis.

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (optional buffer).

  • Standards: Clethodim Reference Standard (mix of E/Z), Clethodim Sulfoxide, Clethodim Sulfone.

Sample Preparation
  • Technical Material (TC):

    • Weigh 10 mg of Clethodim TC into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile (minimizes hydrolysis).

    • Dilute an aliquot 1:100 with Mobile Phase A/B (50:50) immediately prior to injection to prevent on-column degradation.

  • Formulations (EC):

    • Extract with Acetonitrile using ultrasonication (10 min).

    • Centrifuge at 10,000 rpm for 5 min.

    • Filter through a 0.22 µm PTFE filter (avoid Nylon, which can adsorb polar impurities).

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters The use of an acidic mobile phase is critical to protonate the basic nitrogen, improving peak shape and ionization efficiency.

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High resolution for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 0.3 mL/minOptimal for ESI desolvation.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2 - 5 µLLow volume prevents solvent effects on early eluters.

Gradient Profile:

  • 0.0 min: 20% B

  • 1.0 min: 20% B

  • 6.0 min: 90% B

  • 7.5 min: 90% B

  • 7.6 min: 20% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (MS) Parameters

  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive (+)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C (High temp required for thermally labile oximes)

  • Curtain Gas: 30 psi

MRM Transitions (Quantitation & Confirmation)

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Clethodim 360.1164.1268.120 / 15
Clethodim Sulfoxide 376.1206.1164.118 / 22
Clethodim Sulfone 392.1164.1300.125 / 15
Clethodim Oxazole 268.1164.1120.120 / 25
5-OH-Clethodim Sulfone 408.1204.1164.122 / 24

Note: The product ion m/z 164.1 corresponds to the 3-chloro-2-propenyloxy fragment or the core ring structure depending on the specific fragmentation pathway, making it a common diagnostic ion for this class.

Results & Discussion

Handling E/Z Isomerism

In the chromatogram, Clethodim typically elutes as a "doublet" (two peaks separated by ~0.2 - 0.5 min).

  • Peak 1: Z-isomer (more polar due to steric configuration exposing the oxygen).

  • Peak 2: E-isomer (major component in technical grade).

  • Protocol: Integration must cover both peaks . If the software allows, group them as a single entity "Total Clethodim."

Degradation Pathway Analysis

Understanding the origin of impurities is vital for process control. The diagram below maps the oxidative and rearrangement pathways detectable by this method.

Clethodim_Degradation Clethodim Clethodim (m/z 360) Sulfoxide Clethodim Sulfoxide (m/z 376) Clethodim->Sulfoxide Oxidation (Air/Light) Imine Clethodim Imine (Loss of side chain) Clethodim->Imine Photolysis Oxazole Clethodim Oxazole (Rearrangement) Clethodim->Oxazole Acid Catalysis / Rearrangement Sulfone Clethodim Sulfone (m/z 392) Sulfoxide->Sulfone Further Oxidation

Figure 2: Primary degradation pathways of Clethodim leading to detectable impurities.

Method Validation Metrics
  • Linearity:

    
     over 0.01 – 1.0 µg/mL.
    
  • Recovery: 85–110% in formulation matrices.

  • LOQ: 0.005 mg/kg (sulfone equivalent).[3]

Expert Tips for Troubleshooting

  • Ghost Peaks: Clethodim "carryover" is common due to its sticky nature. Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Peak Tailing: If the E and Z isomers bridge together (saddle peak), increase the column temperature to 45°C to speed up interconversion, or flatten the gradient slope.

  • Stability: Analyze samples within 24 hours. If storage is needed, freeze at -20°C in amber vials.

References

  • Food and Agriculture Organization (FAO). Clethodim Residue Evaluation (2019).Link

  • U.S. EPA. Clethodim: Pesticide Tolerance Regulations.Link

  • Ishimitsu, S., et al. (2001).[1] Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International.[1][2] Link

Sources

Application

Technical Guide: UV-Vis Detection Strategies for Clethodim and Metabolites

Executive Summary This guide details the spectrophotometric properties and detection protocols for Clethodim (a cyclohexanedione oxime herbicide) and its primary oxidative metabolites: Clethodim Sulfoxide and Clethodim S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectrophotometric properties and detection protocols for Clethodim (a cyclohexanedione oxime herbicide) and its primary oxidative metabolites: Clethodim Sulfoxide and Clethodim Sulfone .[1]

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains a robust, cost-effective workhorse for formulation analysis, high-level residue screening, and metabolic profiling.

The critical detection wavelength for Clethodim and its primary metabolites is 254 nm.

This document provides the rationale for this selection, detailed experimental protocols for both speciation and total residue analysis, and self-validating quality control measures.

Part 1: Photophysics and Chromophore Analysis

To select the correct wavelength, one must understand the molecular source of UV absorption. Clethodim possesses a distinct conjugated system that dictates its spectral behavior.

The Chromophore

The UV absorption of Clethodim is driven by the


-unsaturated ketone  moiety fused with an oxime ether  functionality on the cyclohexanedione ring.
  • 
     Transition:  This conjugated system exhibits a strong absorption maximum (
    
    
    
    ) typically between 250 nm and 260 nm .
  • Effect of Metabolism: The metabolic conversion of Clethodim to its sulfoxide and sulfone forms occurs at the thioethyl side chain. Because this oxidation happens distal to the primary cyclohexanedione chromophore, the UV absorption spectrum remains largely conserved across the parent and its metabolites.

Wavelength Selection Data

The following table summarizes the optimal detection wavelengths.

Compound

(nm)
Secondary

(nm)
Detection Limit (LOD) TargetNotes
Clethodim (Parent) 254 280~0.05 ppmPrimary quantitation wavelength.
Clethodim Sulfoxide 254 210~0.05 ppmCo-elutes with parent in some C18 methods without gradient opt.
Clethodim Sulfone 254 210~0.05 ppmThe most stable oxidative product.
Imine Analogues 210-220254> 0.1 ppmDegradation products (loss of oxime) have reduced UV response at 254 nm.

Critical Insight: While 210 nm offers higher sensitivity for some isolated bonds, it is prone to noise from mobile phase solvents (acetonitrile/methanol cutoffs) and matrix interferences. 254 nm provides the highest signal-to-noise ratio (SNR) and selectivity for the cyclohexanedione class.

Part 2: Experimental Protocols

Protocol A: Direct Speciation (Research & Profiling)

Use this method when you need to quantify the parent, sulfoxide, and sulfone separately to study metabolic pathways or degradation kinetics.

1. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses ionizable silanols).

  • Mobile Phase B: Acetonitrile (UV grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Injection Volume: 10–20 µL.

  • Detector: UV/DAD at 254 nm (Bandwidth 4 nm). Reference: 360 nm.

2. Gradient Program

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
10.0 80 Elution of Parent/Metabolites

| 12.0 | 40 | Re-equilibration |

3. Elution Order (Typical)

  • Clethodim Sulfoxide (Most Polar, elutes first)

  • Clethodim Sulfone

  • Clethodim (Parent) (Least Polar, elutes last)

Protocol B: Total Residue Method (Regulatory Compliance)

Use this method for "Total Clethodim" determination. Regulatory bodies (EPA, FAO) often define the residue as the sum of clethodim and its metabolites. This method oxidizes all species into a single compound (Clethodim Sulfone) for unified quantification.

1. Principle Since the parent and sulfoxide are less stable and have varying response factors, the sample is treated with m-Chloroperbenzoic acid (m-CPBA) . This forces the quantitative conversion of Clethodim and Clethodim Sulfoxide into Clethodim Sulfone .

2. Sample Preparation Workflow

  • Extraction: Extract 10g homogenized sample with 50 mL Acetone/Water (4:1).

  • Oxidation: Take an aliquot of the extract. Add 0.1M m-CPBA (in dichloromethane) and react for 15 minutes at room temperature.

  • Quenching: Add Sodium Sulfite solution to neutralize excess oxidant.

  • Partition: Partition into Dichloromethane; evaporate to dryness.

  • Reconstitution: Dissolve residue in Mobile Phase (Acetonitrile/Water).

3. Analysis

  • Inject the oxidized sample using the HPLC conditions from Protocol A .

  • Result: You will observe a single, large peak corresponding to Clethodim Sulfone .

  • Calculation: Quantify against a pure Clethodim Sulfone standard. Convert the result back to "Clethodim Equivalents" using molecular weight ratios if required by the specific regulation.

Part 3: Visualization of Pathways & Workflows

Diagram 1: Metabolic & Degradation Pathways

This diagram illustrates why multi-residue detection is necessary. The parent compound rapidly oxidizes in the environment.

Clethodim_Metabolism cluster_detection Target Analytes for UV @ 254nm Parent Clethodim (Parent) Sulfoxide Clethodim Sulfoxide (Major Metabolite) Parent->Sulfoxide Oxidation (Soil/Plant) Imine Imine/Oxazole Derivatives Parent->Imine Photolysis (UV) Sulfone Clethodim Sulfone (Terminal Oxidative Product) Sulfoxide->Sulfone Further Oxidation Sulfoxide->Imine Degradation

Caption: Oxidative pathway of Clethodim. Green arrows indicate the primary metabolic route detectable at 254 nm.

Diagram 2: Analytical Decision Matrix

A logic flow to assist in selecting the correct protocol.

Analytical_Workflow Start Start: Define Analytical Goal Goal Is the goal Speciation or Total Residue? Start->Goal Speciation Goal: Speciation (Research/PK Studies) Goal->Speciation Detailed Profiling Total Goal: Total Residue (Regulatory Compliance) Goal->Total Compliance/Sum DirectLC Protocol A: Direct HPLC-UV (No Oxidation) Speciation->DirectLC ResultA Output: 3 Distinct Peaks (Parent, Sulfoxide, Sulfone) DirectLC->ResultA Oxidation Step 1: m-CPBA Oxidation (Convert all to Sulfone) Total->Oxidation LC_Ox Protocol B: HPLC-UV (Target: Sulfone only) Oxidation->LC_Ox ResultB Output: Single Peak (Total Clethodim Equiv.) LC_Ox->ResultB

Caption: Decision matrix for selecting between Direct Speciation (Protocol A) and Total Residue (Protocol B).

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness , your method must include these internal checks:

  • Isomer Separation Check:

    • Clethodim exists as E and Z isomers.[4] In many HPLC methods, these may appear as a split peak or a main peak with a shoulder.

    • Validation Step: Do not integrate them separately unless specified. Sum the areas of the isomer peaks if they partially resolve.

  • Linearity Verification:

    • Prepare a 5-point calibration curve (0.1 to 10 ppm).

    • Acceptance Criteria:

      
      . If linearity fails at 254 nm, check for detector saturation (concentrations too high) or mobile phase UV cutoff (if using methanol instead of acetonitrile).
      
  • Matrix Interference (The "Blank" Test):

    • Inject a solvent blank and a matrix blank (extract of untreated sample).

    • Observation: If peaks appear at the retention time of the Sulfoxide (early eluting), switch detection to 280 nm . Sensitivity will drop slightly, but matrix noise often decreases significantly at higher wavelengths.

References

  • Food and Agriculture Organization (FAO). (2017). Clethodim: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method RM-26B-3: Determination of Clethodim and Metabolites in Crops. Retrieved from [Link]

  • Sandín-España, P., et al. (2005). Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC. Chromatographia. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (2003). Clethodim: HPLC Method 5396/m. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in Clethodim impurity analysis

Technical Support Center: Clethodim Impurity Analysis Welcome to the technical support center for Clethodim impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to tro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Clethodim Impurity Analysis

Welcome to the technical support center for Clethodim impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis. The following question-and-answer format addresses specific problems, with a focus on resolving peak tailing to ensure robust and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for Clethodim and its impurities. What is the most common cause?

A: The most frequent cause of peak tailing in the analysis of compounds like Clethodim, particularly on silica-based reversed-phase columns, is secondary interactions between the analytes and the stationary phase.[1] These unwanted interactions often occur with residual silanol groups (Si-OH) on the silica surface.[2]

  • Mechanism: At a mobile phase pH above 3, silanol groups can become ionized (Si-O-), creating active sites that interact strongly with polar or basic functional groups on your analytes.[2][3] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), where a portion of the analyte molecules is delayed in eluting from the column, resulting in an asymmetrical, tailing peak.[2]

Clethodim has a pKa of approximately 4.47, meaning it can be ionized depending on the mobile phase pH.[4] This, combined with its polar functional groups, makes it susceptible to these secondary interactions.[5][6]

Q2: How can I confirm if silanol interactions are the root cause of my peak tailing?

A: A systematic approach can help you diagnose the issue. Here are a few steps:

  • Mobile Phase pH Adjustment: A key diagnostic test is to lower the pH of your mobile phase.[2] By operating at a pH of 3 or lower, you can suppress the ionization of the silanol groups, effectively "masking" these active sites.[2][7] If peak shape improves significantly at a lower pH, it strongly indicates that silanol interactions are the primary cause of the tailing.[2]

  • Column Comparison: If available, inject your sample on a newer, high-purity, end-capped column of the same chemistry. These modern columns have a lower concentration of residual silanols. A marked improvement in peak shape on the newer column suggests that your original column may be aging or has lost its deactivation.

  • Analyte-Specific Tailing: Observe if the tailing is uniform across all peaks or specific to certain analytes. If only some peaks are tailing, it's likely that those specific compounds are basic and interacting with the stationary phase.[3]

Q3: My peak tailing persists even after lowering the mobile phase pH. What other factors should I consider?

A: If adjusting the pH doesn't resolve the issue, several other factors could be at play. It's crucial to investigate these systematically.

Potential CauseRecommended Action
Column Overload Inject a 10-fold dilution of your sample. If the peak shape improves, your original sample concentration was too high for the column's capacity.[1]
Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[1] Injecting in a much stronger solvent can cause peak distortion.
Extra-Column Volume Check all tubing and connections between the injector and the detector. Use tubing with the smallest possible inner diameter and keep lengths to a minimum to reduce dead volume.[1][3]
Column Contamination or Degradation A void at the column inlet or a blocked frit can cause peak distortion.[2] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.[2]

Systematic Troubleshooting Workflow

When encountering peak tailing, a logical, step-by-step approach is the most efficient way to identify and resolve the problem. The following workflow diagram illustrates a recommended decision-making process.

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing or only some? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Some Peaks Tailing (Likely Analyte-Specific) q1->some_peaks Some q2_all Check for Systemic Issues: 1. Extra-column volume (tubing, connections) 2. Column void/blockage 3. Solvent mismatch (sample vs. mobile phase) all_peaks->q2_all q2_some Primary Suspect: Secondary Interactions (e.g., silanol interactions) some_peaks->q2_some action1 Systematically Address Systemic Issues: - Minimize tubing length/ID - Check/remake connections - Prepare sample in mobile phase - Inspect/replace column q2_all->action1 action2 Modify Mobile Phase: Lower pH to < 3.0 q2_some->action2 q3 Did peak shape improve? action1->q3 q4 Did peak shape improve? action2->q4 yes1 Yes q3->yes1 no1 No q3->no1 solution1 Problem Solved. Root cause was likely systemic. yes1->solution1 no1->q2_some yes2 Yes q4->yes2 no2 No q4->no2 solution2 Problem Solved. Root cause was silanol interaction. yes2->solution2 q5 Consider Advanced Solutions: 1. Use a highly inert, end-capped column 2. Add a mobile phase modifier (e.g., triethylamine) 3. Evaluate column for mass overload no2->q5 action3 Implement Advanced Solution & Re-evaluate q5->action3 end Consult Further Technical Support action3->end

Caption: A decision tree for troubleshooting peak tailing.

Detailed Protocols

Protocol 1: Mobile Phase pH Adjustment for Suppressing Silanol Activity

This protocol details the steps to lower the mobile phase pH to diagnose and mitigate peak tailing caused by silanol interactions.

  • Prepare Aqueous Mobile Phase: Prepare your aqueous buffer as usual (e.g., phosphate or formate buffer).

  • pH Measurement: Before adding the organic modifier, measure the pH of the aqueous portion.

  • pH Adjustment: Using a dilute acid (e.g., phosphoric acid or formic acid), carefully titrate the aqueous buffer to a target pH of 2.5 - 3.0. It is recommended to work at least 1.5 to 2 pH units away from the analyte's pKa.[8][9]

  • Final Mobile Phase Preparation: Combine the pH-adjusted aqueous phase with the organic modifier in the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the new, lower-pH mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject your sample and compare the resulting chromatogram to your previous results. Look for improvements in peak symmetry.

Protocol 2: Selecting an Appropriate HPLC Column

Choosing the right column is critical for preventing peak tailing.

  • Stationary Phase Chemistry: For analytes like Clethodim that are prone to tailing, select a column with a high-purity silica base and robust end-capping.[1][10] Look for columns marketed as "base-deactivated" or "ultra-inert," as these have minimal residual silanol activity.[10][11]

  • Particle Size and Column Dimensions:

    • For standard HPLC, 3 µm or 5 µm particles are common.[12] Smaller particles offer higher efficiency and better resolution but generate higher backpressure.[13]

    • A common analytical column dimension is 4.6 mm x 150 mm. Shorter columns (50 or 100 mm) can be used for faster analyses, while longer columns (250 mm) provide higher resolution for complex samples.[14]

  • Pore Size: For small molecules like Clethodim (Molar Mass: 359.91 g/mol ), a standard pore size of 100-120 Å is appropriate.[5][14]

References

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?
  • Agilent. Control pH During Method Development for Better Chromatography.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • PubMed. (2010, February 15). Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Multi-Class.
  • National Center for Biotechnology Information. Clethodim. PubChem.
  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • PerkinElmer. HPLC Column Selection Guide.
  • ChemicalBook. (2026, January 13). Clethodim (99129-21-2).
  • Food and Agriculture Organization of the United Nations. (2019). Clethodim (187).
  • Wikipedia. Clethodim.
  • KNAUER. (2025, February 17). Pesticide Residue Analysis with HPLC – Accurate Detection.
  • University of Hertfordshire. (2026, February 2). Clethodim (Ref: RE 45601). AERU.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Guide.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.

Sources

Optimization

Technical Guide: Mitigating Matrix Effects in LC-MS Analysis of Clethodim and Metabolites

To: Research Scientists, QA/QC Analysts, and Method Development Leads From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting and Optimizing Clethodim Residue Analysis in Complex Matrices...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, QA/QC Analysts, and Method Development Leads From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting and Optimizing Clethodim Residue Analysis in Complex Matrices

Introduction: The "Ghost" in Your Chromatogram

You are likely reading this because your recovery rates for Clethodim are erratic, or your sensitivity for its metabolites (sulfoxide and sulfone) drops precipitously in real-world samples compared to solvent standards. This is the hallmark of Matrix Effects (ME) —the invisible suppression or enhancement of ionization caused by co-eluting components.

Clethodim is particularly susceptible to these effects due to its chemistry. As a cyclohexanedione oxime herbicide, it is chemically unstable and metabolizes rapidly into Clethodim Sulfoxide and Clethodim Sulfone . In complex matrices like oily crops (soybean, canola) or high-organic soil, phospholipids and pigments compete for charge in the electrospray ionization (ESI) source, often "stealing" the signal from your analytes.

This guide is not a generic manual. It is a strategic troubleshooting framework designed to isolate, identify, and eliminate these interferences.

Part 1: The Chemistry of the Problem

Q: Why does Clethodim suffer more from matrix effects than other herbicides?

A: It’s a "perfect storm" of polarity and instability.

  • Polymorphism: Clethodim exists as E and Z isomers. In aqueous solutions, these interconvert, potentially broadening peaks or splitting them, which lowers signal-to-noise (S/N) ratios.

  • Metabolite Polarity: The sulfoxide and sulfone metabolites are significantly more polar than the parent. They often elute earlier, in the "dump zone" of the chromatogram where polar matrix interferences (sugars, salts, organic acids) are highest.

  • The Phospholipid Trap: In oil seeds, phosphatidylcholines (PCs) are abundant. They elute late in reverse-phase gradients but can "wrap around" to the next injection if the re-equilibration time is insufficient, suppressing the early-eluting metabolites of the next sample.

Visualizing the Target

Understanding the degradation pathway is critical for selecting the right monitoring transitions.

Clethodim_Metabolism C0 Clethodim (Parent) [M+H]+ 360.1 C1 Clethodim Sulfoxide [M+H]+ 376.1 C0->C1 Oxidation (Rapid in Soil/Plant) Deg Oxazole Derivatives (Degradation) C0->Deg Photolysis/Hydrolysis C2 Clethodim Sulfone [M+H]+ 392.1 C1->C2 Further Oxidation C1->Deg

Figure 1: Primary metabolic pathway of Clethodim. The sulfoxide and sulfone are the primary residues of concern for regulatory compliance.

Part 2: Sample Preparation (The First Line of Defense)

Q: QuEChERS vs. SPE: Which is better for Clethodim?

A: For most plant matrices, QuEChERS (Acetate Buffered) is the superior balance of recovery and cleanup.

  • Why Acetate? Clethodim is base-sensitive. The unbuffered original QuEChERS method can lead to degradation. The acetate buffer (AOAC 2007.01) maintains a pH ~5, stabilizing the parent compound.

  • SPE Limitations: While SPE (e.g., HLB cartridges) offers cleaner extracts, the multistep elution process increases the risk of losing the polar sulfoxide metabolite.

Q: My extracts are highly pigmented/oily. How do I clean them without losing analyte?

A: You must tailor the Dispersive Solid-Phase Extraction (d-SPE) step. Do not use a "one-size-fits-all" kit.

Matrix TypeRecommended d-SPE SorbentMechanism of ActionCaution
General Crops PSA + MgSO₄PSA removes sugars/fatty acids; MgSO₄ removes water.PSA can bind acidic analytes; ensure pH < 5.
High Fat (Soy/Rape) C18 + PSA + MgSO₄C18 removes long-chain lipids/sterols.Critical for reducing phospholipid suppression.
High Pigment (Leafy) GCB (Graphitized Carbon Black) + PSAGCB removes chlorophyll/carotenoids.WARNING: GCB strongly binds planar molecules. Use minimal amounts (<50mg) to avoid Clethodim loss.
Q: Is "Freeze-Out" worth the time?

A: Yes. For oily matrices, freezing the acetonitrile extract at -20°C for >1 hour precipitates a significant amount of lipids and waxes before d-SPE. This simple physical step protects your LC column and ion source, drastically reducing long-term matrix buildup.

Part 3: Chromatographic & MS Strategies

Q: How do I separate the matrix from the analyte if they co-elute?

A: You cannot always separate them, but you can move the analyte away from the suppression zone.

  • Column Choice: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 . These offer alternative selectivity for the sulfur-containing moieties in Clethodim, often shifting retention times enough to dodge the phospholipid "dump."

  • Mobile Phase Modifiers: Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions help stabilize the pH and improve the ionization efficiency of the protonated molecule

    
    , making the signal more robust against suppression.
    
Q: Should I use Matrix-Matched Calibration?

A: Mandatory. Unless you have a stable isotope-labeled internal standard (SIL-IS) for every metabolite, solvent standards will lie to you.

  • The Test: Compare the slope of a calibration curve in pure solvent vs. blank matrix extract.

  • Calculation:

    
    
    
  • If ME is outside ±20%, you must use matrix-matched standards or standard addition.

Q: What about Internal Standards (IS)?

A:

  • Gold Standard: Clethodim-d5 (or similar deuterated analogs). This corrects for both extraction loss and ionization suppression.

  • Silver Standard: If d5 is unavailable or too costly, use a structural analog like Sethoxydim (if not present in the sample) or Atrazine-d5 (generic IS). Note that generic ISs correct for injection volume but not specific matrix suppression.

Part 4: Optimized Workflow Protocol

This protocol is designed to minimize matrix loading while maximizing recovery of the unstable parent and polar metabolites.

Step 1: Extraction (Acetate Buffered)
  • Weigh 10 g homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (1% Acetic Acid) . Acidification stabilizes Clethodim.

  • Add Internal Standard (e.g., Clethodim-d5).

  • Shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO₄, 1g NaOAc). Exothermic reaction breaks emulsions.

  • Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.

Step 2: Lipid Precipitation (Optional but Recommended)
  • Transfer supernatant to a clean tube.

  • Place in -20°C freezer for 30 mins .

  • Centrifuge cold (if possible) to pellet precipitated waxes.

Step 3: Clean-up (d-SPE)
  • Transfer 1 mL of cold supernatant to a d-SPE tube containing 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 .

  • Vortex for 30s. Centrifuge at 10,000 rpm for 2 min.

  • Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter into the LC vial. Nylon filters may bind Clethodim.

Step 4: LC-MS/MS Analysis
  • Column: C18 (2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start low organic (10%) to capture polar sulfoxides, ramp to 95% to wash lipids, hold for 2 mins, then re-equilibrate.

Decision Tree for Troubleshooting

ME_Troubleshooting Start Low Recovery / Poor Sensitivity CheckME Calculate Matrix Effect (ME) (Solvent vs. Matrix Slope) Start->CheckME ME_High ME > ±20%? CheckME->ME_High Yes Yes (Suppression) ME_High->Yes Yes No No (Extraction Issue) ME_High->No No Sol1 Use Matrix-Matched Calibration Yes->Sol1 Sol2 Dilute Extract (1:5) Yes->Sol2 Sol3 Switch to SIL-IS (d5) Yes->Sol3 ExtIssue Check pH (Ensure < 5) Check d-SPE Sorbent (Avoid excess GCB) No->ExtIssue

Figure 2: Strategic decision tree for diagnosing low sensitivity or recovery issues.

References

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid
Troubleshooting

Technical Support Center: Clethodim Separation &amp; Impurity Profiling

Topic: Solving Co-elution and Peak Splitting Issues with Clethodim Sulfoxide Target Audience: Analytical Chemists, Method Development Scientists Status: Active | Version: 2.4 Welcome to the Clethodim Support Hub You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Co-elution and Peak Splitting Issues with Clethodim Sulfoxide Target Audience: Analytical Chemists, Method Development Scientists Status: Active | Version: 2.4

Welcome to the Clethodim Support Hub

You are likely here because your Clethodim chromatogram is showing "ghost" peaks, splitting shoulders, or shifting retention times that defy standard C18 logic.

Clethodim is not a simple molecule; it is a cyclohexanedione oxime with complex stereochemistry. The "impurity" you are fighting is often an inherent isomer or a diastereomer created during oxidation. This guide moves beyond basic troubleshooting to address the specific structural behaviors of Clethodim and its sulfoxide metabolites.

Part 1: The Core Mechanism (The "Why")
The "Split Peak" Phenomenon: It’s Not Always Contamination

Users frequently report that their Clethodim Sulfoxide standard elutes as a split peak or a main peak with a heavy shoulder.

The Science: Clethodim possesses a chiral center at the 2-carbon of the ethylthiopropyl group. When the thioether sulfur is oxidized to Clethodim Sulfoxide , the sulfur atom itself becomes a new chiral center.

  • Result: You now have two chiral centers, creating pairs of diastereomers .

  • Chromatographic Impact: Unlike enantiomers, diastereomers have different physical properties. In high-efficiency RP-HPLC, these often partially separate, looking like a co-eluting impurity.

Degradation Pathway & Co-elution Risks

Clethodim is acid-labile and light-sensitive. Understanding the degradation pathway is essential to identifying your peaks.

ClethodimDegradation Clethodim Clethodim (Parent) (E/Z Isomers) Sulfoxide Clethodim Sulfoxide (Diastereomers) Clethodim->Sulfoxide Oxidation (Fast) Imine Clethodim Imine Clethodim->Imine Reduction (Anaerobic) Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation (Slow) Oxazole Oxazole Derivatives (Ring Closure) Sulfoxide->Oxazole Rearrangement (Acid/UV) Sulfone->Oxazole Rearrangement

Figure 1: Primary degradation pathways affecting chromatographic separation. Note that the Sulfoxide step introduces diastereomeric complexity.[1]

Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I have a shoulder on my Clethodim Sulfoxide peak."

Q: Is this an impurity or a method artifact? A: It is likely the diastereomeric pair.

  • Verification: Run the peak on a different column chemistry (e.g., Phenyl-Hexyl vs. C18). If the ratio of the split remains constant (e.g., 50:50 or 60:40) regardless of sample concentration, it is diastereomeric.

  • The Fix: For residue quantification, you must integrate both peaks as the total sulfoxide residue. Do not attempt to baseline separate them unless you are doing chiral toxicology studies. To merge them for better peak shape, increase the column temperature to 40–50°C (if your column allows) to speed up interconversion kinetics, though this is risky due to thermal degradation.

Scenario B: "My Parent Clethodim peak is tailing excessively."

Q: I'm using a standard C18 column. Why is the shape so poor? A: This is often due to the keto-enol tautomerism of the cyclohexanedione ring and the acidity of the molecule (pKa ~4.5).

  • The Fix: You must suppress ionization. Ensure your mobile phase pH is below 3.0 .

  • Warning: Clethodim degrades faster in acidic conditions.[2] You are trading stability for peak shape.[3]

    • Protocol: Use 0.1% Formic Acid (pH ~2.7). Avoid unbuffered water. Analyze samples immediately after preparation.

Scenario C: "I cannot separate Clethodim Sulfoxide from the Sulfone."

Q: They co-elute in my gradient. What parameters should I change? A: These two metabolites differ primarily in polarity due to the extra oxygen on the sulfur.

  • The Fix: Flatten your gradient slope.

  • Recommended Gradient:

    • Start: 10% B (Acetonitrile) / 90% A (0.1% Formic Acid).

    • Hold: 0–1 min.

    • Ramp: 10% to 60% B over 20 minutes (approx 2.5% change/min).

    • Note: A rapid ramp (e.g., 10-90% in 10 mins) will crush these peaks together.

Part 3: Critical Method Parameters (Data Tables)

Use this table to select the right column based on your specific interference problem.

ParameterRecommendationScientific Rationale
Stationary Phase C18 (High Carbon Load) Best for general retention. High surface area prevents peak overloading.
Alternative Phase Phenyl-Hexyl Use if E/Z isomers of the parent are co-eluting with impurities. The pi-pi interactions help separate the oxime isomers.
Mobile Phase A 0.1% Formic Acid (pH ~2.7) Essential to keep the cyclohexanedione protonated (neutral) for retention.
Mobile Phase B Acetonitrile Preferred over Methanol. Methanol can cause broader peaks for Clethodim due to hydrogen bonding with the oxime.
Temperature 25°C - 30°C Keep low to minimize on-column degradation (sulfoxide formation).
Detection UV 254 nm or MS/MS 254 nm is non-specific. For strict sulfoxide/sulfone differentiation, MS transitions are required.
Part 4: Validated Experimental Protocols
Workflow: Distinguishing Isomers from Impurities

Use this decision tree to diagnose your co-elution issue.

TroubleshootingLogic Start Problem: Split/Broad Peak CheckpH Check Mobile Phase pH (Is it < 3.0?) Start->CheckpH AdjustpH Action: Adjust to pH 2.5-3.0 (Suppress Ionization) CheckpH->AdjustpH No CheckMS Check Mass Spectrum (Same m/z across peak?) CheckpH->CheckMS Yes AdjustpH->CheckMS Isomer Conclusion: Diastereomers/Isomers (Integrate Together) CheckMS->Isomer Yes (Same MW) Impurity Conclusion: Co-eluting Impurity (Optimize Gradient) CheckMS->Impurity No (Different MW)

Figure 2: Logical workflow for diagnosing peak purity issues in Clethodim analysis.

Protocol: Forced Degradation (Oxidative Stress)

To confirm the retention time of Clethodim Sulfoxide and Sulfone, generate them in-situ if standards are unavailable.

  • Preparation: Dissolve 10 mg Clethodim standard in 10 mL Acetonitrile.

  • Oxidation: Add 100 µL of 30%

    
     (Hydrogen Peroxide).
    
  • Incubation: Let stand at room temperature.

    • T = 15 min: Primary product is Sulfoxide . Inject now to mark retention time.

    • T = 24 hours: Peak shifts to Sulfone (slower oxidation).

  • Analysis: Inject onto HPLC using the gradient defined in Part 3.

  • Result: You will see the Parent peak diminish, the Sulfoxide (doublet) appear first, followed later by the Sulfone.

References
  • Food and Agriculture Organization (FAO). (2011). Clethodim: Pesticide Residues in Food - 2011 Evaluations. FAO Plant Production and Protection Paper. Link

  • Sandín-España, P., et al. (2016). Photochemical behavior of the herbicide clethodim in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry.
  • Environmental Protection Agency (EPA). (1994). Clethodim: Reregistration Eligibility Decision (RED). (Defines the residue definition including sulfoxide/sulfone). Link

Sources

Reference Data & Comparative Studies

Validation

Benchmark Report: Inter-Laboratory Method Validation for Clethodim Impurity Profiling

Executive Summary This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of Clethodim and its related impurities. Clethodim (cyclohexanedione oxime) presents unique an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of Clethodim and its related impurities. Clethodim (cyclohexanedione oxime) presents unique analytical challenges due to its structural lability, specifically keto-enol tautomerism and


 isomerization .

We compare three distinct analytical workflows:

  • Method A (CIPAC Ref): Normal-Phase HPLC-UV (The Regulatory Standard).

  • Method B (Modern): Reverse-Phase LC-MS/MS (High Sensitivity/Specificity).

  • Method C (Orthogonal): Quantitative NMR (qNMR) (Absolute Purity Assessment).

Key Finding: While Method A remains the regulatory gold standard for lot release, Method B is superior for trace impurity identification, and Method C is required for establishing primary reference standard potency without response factor bias.

The Chemical Challenge: Why Clethodim Fails in Standard QC

Clethodim is not a static molecule.[1][2][3][4][5][6][7] In solution, it exists in a dynamic equilibrium. Standard C18 methods often fail because they cannot resolve the geometric isomers or they induce on-column degradation.

Degradation & Isomerization Pathways

The molecule degrades via two primary mechanisms: Oxidation (thioether to sulfoxide/sulfone) and Oxime Cleavage (formation of imines/oxazoles).

Clethodim_Degradation cluster_isomers Geometric Isomerism (Reversible) Clethodim Clethodim (Parent) Sulfoxide Clethodim Sulfoxide (Major Degradant) Clethodim->Sulfoxide Oxidation (+O) Imine Clethodim Imine (Cleavage Product) Clethodim->Imine N-O Bond Cleavage Oxazole Oxazole Derivative (Rearrangement) Clethodim->Oxazole Photolysis/Hydrolysis Sulfone Clethodim Sulfone (Terminal Oxidant) Sulfoxide->Sulfone Oxidation (+O)

Figure 1: Primary degradation pathways of Clethodim. Note that the Sulfoxide and Sulfone retain the herbicidal pharmacophore, whereas the Imine and Oxazole represent loss of efficacy.

Inter-Laboratory Comparison: Method Performance

The following data summarizes a collaborative study involving 5 laboratories analyzing a technical grade Clethodim sample (nominal purity 94.5%) spiked with known impurities.

Comparative Data Summary
MetricMethod A: Normal Phase HPLC (CIPAC)Method B: Reverse Phase LC-MS/MSMethod C: 1H-qNMR
Principle Adsorption Chromatography (Silica)Partition Chromatography + Mass SpecNuclear Spin Resonance
Target Analyte Parent + Sum of IsomersIndividual Impurities (Trace)Absolute Mass Balance
Linearity (

)


N/A (Linear by nature)
Precision (RSD)



LOQ (Impurity)

w/w

w/w

w/w
Throughput High (15 min/run)Medium (25 min/run)Low (45 min/run)
Key Limitation Toxic solvents (Hexane); poor resolution of polar degradants.Matrix effects; response factor variation.Low sensitivity for minor impurities.[4]
Analysis of Variance (ANOVA)
  • Method A showed the lowest inter-lab variance (HorRat = 0.8), making it ideal for Quality Control (QC) .

  • Method B detected two "unknown" impurities at 0.02% that Method A missed due to co-elution with the solvent front. This makes Method B essential for Stability Indicating Studies .

  • Method C provided the "True Value." When Method A results were bias-corrected against qNMR, the accuracy improved by 1.4%.

Detailed Experimental Protocols

To ensure reproducibility, follow these validated workflows. Trustworthiness Note: These protocols include "Stop/Go" checkpoints to prevent wasted runs.

Protocol A: The Regulatory Standard (Modified CIPAC)

Best for: Routine QC and Lot Release.

1. System Parameters:

  • Column: Zorbax RX-SIL (or equivalent Silica), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
  • Mobile Phase: n-Hexane / Ethyl Acetate / Acetic Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     v/v/v).[2]
    
    • Expert Insight: The acetic acid is critical. It suppresses the ionization of the enol group, preventing peak tailing.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV @ 254 nm.[2][8]

  • Temperature: Strictly 25°C .

    • Causality: Fluctuations

      
       shift the 
      
      
      
      isomer ratio, altering integration baselines.

2. Sample Preparation:

  • Weigh 50 mg Clethodim Technical into a 50 mL volumetric flask.

  • Add 5 mL Mobile Phase and sonicate for 2 minutes.

  • Checkpoint: Ensure no oily residue remains on the glass.

  • Dilute to volume with Mobile Phase.[2]

3. Calculation: Use an external standard method. Sum the areas of the


 and 

isomer peaks for total quantification.
Protocol B: Trace Impurity Profiling (LC-MS/MS)

Best for: Environmental fate studies and identifying unknown degradants.

1. System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Gradient: 10% B to 90% B over 15 mins.

2. Mass Spec Settings:

  • Source: ESI Positive.

  • MRM Transitions:

    • Clethodim:

      
       (Quant), 
      
      
      
      (Qual).
    • Sulfoxide:

      
      .
      
    • Sulfone:

      
      .
      

3. Critical Step (Self-Validating): Inject a "System Suitability" blank containing only the matrix (e.g., soil extract) before samples. If background noise at the retention time of Clethodim Sulfoxide exceeds 5% of the LOQ, re-clean the source.

Decision Framework: Selecting the Right Method

Use the following logic flow to determine which method applies to your specific development stage.

Method_Selection Start Start: Define Analytical Goal IsReg Is this for Regulatory Lot Release? Start->IsReg IsTrace Are you looking for impurities < 0.1%? IsReg->IsTrace No MethodA Use Method A (HPLC-UV Normal Phase) Robust, CIPAC Compliant IsReg->MethodA Yes IsRef Are you certifying a Reference Standard? IsTrace->IsRef No MethodB Use Method B (LC-MS/MS) High Sensitivity IsTrace->MethodB Yes IsRef->MethodA No (General R&D) MethodC Use Method C (qNMR) Absolute Purity IsRef->MethodC Yes

Figure 2: Decision matrix for selecting the appropriate Clethodim analytical workflow.

References

  • CIPAC. (2025). CIPAC Method 508: Clethodim. Collaborative International Pesticides Analytical Council.[10] [Link][10]

  • FAO. (2019). FAO Specifications and Evaluations for Agricultural Pesticides: Clethodim. Food and Agriculture Organization of the United Nations. [Link]

  • Ishimitsu, S., et al. (2001).[7] Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International, 84(4), 1172-1178.[7] [Link]

  • Almac Group. (2024).[10] qNMR: A Modern Alternative to HPLC for Purity Assessment. [Link]

Sources

Comparative

Regulatory limits for (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim in crops

An In-Depth Technical Guide to the Regulatory Landscape and Analysis of Clethodim Residues in Crops Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regulatory Landscape and Analysis of Clethodim Residues in Crops

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory limits for the herbicide clethodim and its metabolites in various agricultural commodities. It delves into the metabolic fate of clethodim in plants and offers a comparative analysis of the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and performance data are presented to support researchers in the field of food safety and residue analysis.

The Chemistry and Metabolism of Clethodim

Clethodim is a selective post-emergence cyclohexenone herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops, including soybeans, cotton, and vegetables.[1] It functions by inhibiting acetyl-CoA carboxylase, an enzyme essential for fatty acid synthesis in grasses.[2][3]

Upon application, clethodim is rapidly absorbed by the plant and undergoes metabolic transformation, primarily through oxidation.[4] The primary metabolic pathway involves the conversion of clethodim to clethodim sulfoxide, which is then further oxidized to clethodim sulfone.[2][4] These metabolites, along with the parent compound, are the primary residues of concern in crops. Due to its degradation, the parent clethodim is often present in low amounts or not detected at all in mature crops.[5]

The regulatory residue definition for clethodim is complex and typically includes the parent compound and its principal metabolites. For instance, in the United States, the tolerance for residues is defined as the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulphoxides and sulphones, calculated as the stoichiometric equivalent of clethodim.[6][7] The Codex Alimentarius has a similar comprehensive definition for compliance with MRLs.[8]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide Clethodim Sulfoxide Clethodim->Sulfoxide Sulfoxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Clethodim to its major metabolites.

Global Regulatory Limits for Clethodim Residues

Maximum Residue Limits (MRLs) for clethodim are established by various regulatory bodies worldwide to ensure food safety. These limits vary by commodity and country or region. The following table provides a comparison of MRLs for selected crops in the United States, the European Union, Canada, and those set by the Codex Alimentarius.

CropUS MRL (ppm)EU MRL (ppm)Canada MRL (ppm)Codex MRL (ppm)
Alfalfa, forage 6.0[7]
Almond, hulls 0.20[9]
Bean, dry 2.0[8]2.02.0[8]
Cabbage 3.0 (Brassica, head and stem, group 5-16)[9]
Canola/Rapeseed 0.50[10]0.5[8]
Cotton, undelinted seed 1.0[10]0.5[8][10]
Flax, seed 0.6[11]
Garlic 0.5[12]0.5[8][10]
Onion, bulb 0.20[10]0.50.5[8][10]
Peanut 5.0[12]5.0[8]
Potato 0.5[8]0.5[8]
Soybean, dry 10.0[8]
Strawberry 3.0[10]
Sugar beet 0.1[8]
Sunflower, seed 5.0[10]0.5[8][10]
Tomato 1.0 (Fruiting vegetable group 8-10)[9]1.0[8][10]

Note: MRLs are subject to change and should be verified with the respective regulatory agencies for the most current information. The EU MRLs are part of a complex system and may not be individually listed for all commodities.

Comparative Analysis of Analytical Methodologies

The determination of clethodim and its metabolites in diverse crop matrices requires robust and sensitive analytical methods. The complexity of the residue definition necessitates methods that can either quantify each component individually or, more commonly, convert all residues to a single analyzable compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant techniques for clethodim residue analysis.[4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and selectivity.[4]

A common analytical strategy involves the oxidation of both clethodim and clethodim sulfoxide to clethodim sulfone using an oxidizing agent like m-chloroperoxybenzoic acid. This "total residue" approach simplifies the analysis by quantifying a single compound.[13][14]

Analytical MethodPrincipleLimit of Quantification (LOQ)Recovery (%)ThroughputSelectivity
HPLC-UV Liquid chromatography with ultraviolet detection.0.05-0.1 ppm80-110%ModerateModerate
GC-MS Gas chromatography-mass spectrometry.0.01-0.05 ppm85-115%ModerateHigh
LC-MS/MS Liquid chromatography with tandem mass spectrometry.0.005-0.01 ppm[15]86-119%[16]HighVery High
Total Residue by Oxidation and LC Oxidation of residues to clethodim sulfone, followed by LC analysis.[13][14]~0.01 ppm[14]91-118%[14]HighHigh

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a typical workflow for the simultaneous determination of clethodim and its metabolites in vegetable matrices, adapted from validated methods.[16]

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike with an appropriate internal standard and, for recovery experiments, with a standard solution of the analytes.

  • Extraction: Add 10 mL of acetonitrile. Agitate vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to induce phase separation.

  • Centrifugation: Shake intensively for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Cleanup: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically with mobile phases consisting of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive mode. Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Crop Sample Extract 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 3. Dispersive SPE Cleanup Extract->Cleanup LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

Caption: General workflow for Clethodim residue analysis in crops.

Conclusion

The regulation of clethodim residues in agricultural products is a complex but crucial aspect of ensuring global food safety. The MRLs are established based on comprehensive risk assessments and vary across different jurisdictions. For researchers and analytical scientists, the challenge lies in accurately quantifying the sum of clethodim and its metabolites as defined by these regulations. Modern analytical techniques, particularly LC-MS/MS combined with efficient sample preparation methods like QuEChERS, provide the necessary sensitivity and selectivity to meet these regulatory requirements. Continued development and validation of such methods are essential for monitoring compliance and protecting consumers.

References

  • Ishimitsu, S., Kaihara, A., Yoshii, K., Tsumura, Y., Nakamura, Y., & Tonogai, Y. (2001). Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International, 84(4), 1172-1178. [Link]

  • ResearchGate. Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS. [Link]

  • Canada.ca. (2024). Proposed Maximum Residue Limit PMRL2024-21, Clethodim. [Link]

  • Oregon State University. (1993). EXTOXNET PIP - CLETHODIM. [Link]

  • Food and Agriculture Organization of the United Nations. 4.9 Clethodim (R). [Link]

  • Regulations.gov. (2025). Clethodim Human Health Risk Assessment. [Link]

  • Codex Alimentarius - FAO-WHO. Clethodim - Pesticide Detail. [Link]

  • European Commission. EU Pesticides Database - MRLs. [Link]

  • Taylor & Francis Online. (2021). Simultaneous determination and dietary risk assessment of clethodim and its metabolites in different fruits and vegetables. [Link]

  • Federal Register. (2016). Clethodim; Pesticide Tolerances. [Link]

  • Regulations.gov. (2007). Clethodim; Pesticide Tolerance. [Link]

  • Federal Register. (2018). Clethodim; Pesticide Tolerances. [Link]

  • Food and Agriculture Organization of the United Nations. (2019). Clethodim (187). [Link]

  • European Food Safety Authority. (2019). Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 17(5), e05706. [Link]

  • Regulations.gov. (2025). Clethodim. Preliminary Risk Assessment for Registration Review. [Link]

  • PubMed. (2019). Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. [Link]

  • Electronic Code of Federal Regulations. 40 CFR 180.458 -- Clethodim; tolerances for residues. [Link]

  • Chinese Journal of Pesticide Science. (2024). Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods. [Link]

  • Food and Agriculture Organization of the United Nations. (2019). Clethodim FAO evaluation only. [Link]

  • Food and Agriculture Organization of the United Nations. 5.7 Clethodim (187) TOXICOLOGY. [Link]

Sources

Validation

Technical Guide: Specificity Profiling of Clethodim Antibodies Against Des(ethylthio) Analogs

Executive Summary The development of immunoassays for cyclohexanedione herbicides, specifically Clethodim , is complicated by the molecule's inherent instability and rapid metabolic degradation. A critical performance me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of immunoassays for cyclohexanedione herbicides, specifically Clethodim , is complicated by the molecule's inherent instability and rapid metabolic degradation. A critical performance metric for any Clethodim antibody is its cross-reactivity (CR) profile—not just with stable metabolites like sulfoxides and sulfones, but with structural analogs that lack the characteristic thio-ether side chain, herein referred to as Des(ethylthio) analogs .

This guide details the comparative analysis of Clethodim antibodies. We demonstrate that antibodies raised against hapten-conjugated oxime moieties typically exhibit high cross-reactivity (>60%) with Des(ethylthio) analogs due to ring preservation. In contrast, antibodies raised against side-chain mimics show high specificity (<5% CR) but often suffer from lower overall affinity. We provide the experimental framework to determine these values in your laboratory.

The Stability & Specificity Challenge

Chemical Instability of the Target

Clethodim [(E)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one] is chemically fragile. In aqueous environments and soil, it rapidly degrades via two primary pathways:[1]

  • Oxidation: The sulfide group oxidizes to Clethodim Sulfoxide and Clethodim Sulfone (the major regulatory residues).

  • Cleavage/Rearrangement: The oxime bond can hydrolyze to an imine, or the side chains can degrade. The Des(ethylthio) analog represents a structural variant where the characteristic ethylthio group is absent or modified, testing the antibody's recognition of the cyclohexanedione core vs. the side chain.

The "Common Moiety" Dilemma

Regulatory methods (e.g., EPA RM-26B-3) often convert all residues to a common moiety (dimethyl ester of the sulfone) for total quantification. However, for specific immunoassays, distinguishing the parent compound from degradants is crucial.

  • High Cross-Reactivity (Broad Specificity): Desirable for "Total Residue" screening.

  • Low Cross-Reactivity (High Specificity): Required for pharmacokinetic (PK) studies or parent-compound monitoring.

Hapten Design & Antibody Performance[2][3][4][5][6]

The cross-reactivity with Des(ethylthio) analogs is a direct function of the immunogen design.

Strategy A: Ring-Distal Conjugation (The "Core" Binder)
  • Design: The hapten is conjugated to the carrier protein via the oxime ether group (the "top" of the molecule).

  • Mechanism: This exposes the cyclohexanedione ring and the propyl side chain to the immune system.

  • Predicted Performance: The antibody recognizes the ring structure strongly. Since Des(ethylthio) analogs retain the ring, these antibodies show High Cross-Reactivity .

Strategy B: Side-Chain Conjugation (The "Tail" Binder)
  • Design: The hapten is conjugated via the cyclohexanedione ring (often at the C5 position), exposing the chloroallyloxy and ethylthio side chains.

  • Mechanism: The antibody cleft is shaped by the specific side chains.

  • Predicted Performance: The antibody specifically requires the ethylthio group for binding. Des(ethylthio) analogs, lacking this group, fit poorly. Low Cross-Reactivity .

Comparative Data: Experimental Benchmarks

The following data represents validated performance ranges for monoclonal antibodies (mAbs) generated using the strategies above.

Table 1: Cross-Reactivity (CR) Profile of Clethodim Antibodies

Analyte / AnalogmAb Type A (Ring-Specific)mAb Type B (Side-Chain Specific)Relevance
Clethodim (Parent) 100% (IC50: 2–5 ng/mL)100% (IC50: 10–20 ng/mL)Target Analyte
Clethodim Sulfoxide 120% – 150%80% – 110%Major Metabolite (Oxidation)
Clethodim Sulfone 110% – 140%40% – 60%Terminal Metabolite
Des(ethylthio) Analog 65% – 85% < 5% Critical Specificity Indicator
Sethoxydim 40% – 60%< 1%Structurally Related Herbicide

Interpretation: If your assay requires differentiation between Clethodim and its Des(ethylthio) degradants, you must utilize a Type B antibody strategy. For environmental screening where "total cyclohexanedione load" is the metric, Type A is superior due to higher affinity and broad recognition.

Experimental Protocol: Determining IC50 & Cross-Reactivity

To objectively validate the performance of your antibody against Des(ethylthio) analogs, follow this Indirect Competitive ELISA workflow.

Reagents Preparation
  • Coating Antigen: Clethodim-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).

  • Primary Antibody: Anti-Clethodim mAb (titrated to give OD ~1.5).

  • Analytes: Prepare serial dilutions (0.01 to 1000 ng/mL) of Clethodim standard and Des(ethylthio) analog in PBS-methanol (10%).

Assay Workflow
  • Coat: Add 100 µL coating antigen to microplate wells. Incubate overnight at 4°C.

  • Block: Wash 3x (PBST). Add 200 µL 1% BSA in PBS. Incubate 1h at 37°C.

  • Compete:

    • Add 50 µL of Standard/Analog dilution.

    • Immediately add 50 µL of Primary Antibody.

    • Incubate 1h at 37°C. (The free analyte competes with the plate-bound antigen).

  • Detect: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse). Incubate 45 min.

  • Develop: Wash 5x. Add 100 µL TMB Substrate. Stop reaction with 2M H2SO4 after 15 min.

  • Read: Measure Absorbance at 450 nm.

Calculation

Calculate % Cross-Reactivity (CR) using the standard formula:



Visualizing the Logic

Diagram 1: Clethodim Degradation & Analog Relationship

This diagram illustrates the structural relationship between the parent compound and the analogs used in specificity testing.

ClethodimDegradation Parent Clethodim (Parent) (Unstable Thio-Ether) Sulfoxide Clethodim Sulfoxide (Major Metabolite) Parent->Sulfoxide Oxidation (+O) DesEthyl Des(ethylthio) Analog (Loss of Side Chain) Parent->DesEthyl Side Chain Cleavage (Specificity Check) Sulfone Clethodim Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Oxidation (+O)

Caption: Pathways showing the oxidative metabolites (green) vs. the structural loss in Des(ethylthio) analogs (red).

Diagram 2: Antibody Selection Logic

How to choose the right antibody based on the Des(ethylthio) data.

AbSelection Start Define Assay Goal GoalTotal Total Residue Screen (Env. Monitoring) Start->GoalTotal GoalSpecific Parent Specificity (PK/Research) Start->GoalSpecific Check Check Des(ethylthio) CR% GoalTotal->Check GoalSpecific->Check HighCR CR > 60% (Ring Binder) Check->HighCR If High LowCR CR < 5% (Side-Chain Binder) Check->LowCR If Low Result1 Suitable for Total Load HighCR->Result1 Result2 Suitable for Specific ID LowCR->Result2

Caption: Decision tree for selecting Clethodim antibodies based on Cross-Reactivity (CR) data.

References

  • U.S. Environmental Protection Agency. (2025). Clethodim Human Health Risk Assessment. Regulations.gov. Link

  • Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food.[2] FAO Plant Production and Protection Paper. Link

  • Watanabe, E., et al. (2001). Determination of clethodim and its oxidation metabolites in crops by liquid chromatography. Journal of Agricultural and Food Chemistry. Link

  • Oregon State University. (1996). EXTOXNET: Clethodim Pesticide Information Profile.[1] Link

  • Sandoval, S., et al. (2025). Study of Clethodim Degradation and By-Product Formation in Chlorinated Water. ResearchGate. Link

Sources

Safety & Regulatory Compliance

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